molecular formula C10H12ClN B13538263 (2-(2-Chlorophenyl)cyclopropyl)methanamine

(2-(2-Chlorophenyl)cyclopropyl)methanamine

Cat. No.: B13538263
M. Wt: 181.66 g/mol
InChI Key: XOCMLQNBDBALRQ-UHFFFAOYSA-N
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Description

(2-(2-Chlorophenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H12ClN It features a cyclopropyl group attached to a methanamine moiety, with a 2-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Chlorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 2-chlorophenylacetonitrile with cyclopropylmagnesium bromide to form the corresponding cyclopropyl ketone. This intermediate is then reduced to the alcohol and subsequently converted to the amine using reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Chlorophenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions include imines, nitriles, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(2-Chlorophenyl)cyclopropyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(2-Chlorophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (2-(3-Chlorophenyl)cyclopropyl)methanamine: Similar structure but with the chlorine atom in the 3-position on the phenyl ring.

    (2-(4-Chlorophenyl)cyclopropyl)methanamine: Similar structure but with the chlorine atom in the 4-position on the phenyl ring.

    (2-Chlorophenyl)(cyclopropyl)methanamine: Lacks the methanamine moiety but has a similar overall structure.

Uniqueness

(2-(2-Chlorophenyl)cyclopropyl)methanamine is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the cyclopropyl and methanamine groups.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

[2-(2-chlorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H12ClN/c11-10-4-2-1-3-8(10)9-5-7(9)6-12/h1-4,7,9H,5-6,12H2

InChI Key

XOCMLQNBDBALRQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=CC=C2Cl)CN

Origin of Product

United States

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